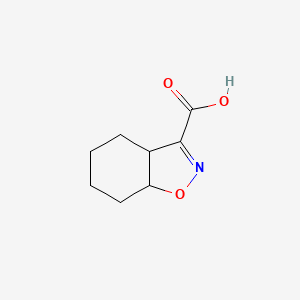

3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid

Description

Structural Elucidation of 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic Acid

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of the compound, This compound , reflects its bicyclic framework and functional groups. The numbering begins at the carboxylic acid group, which occupies position 3 of the benzisoxazole core. The "hexahydro" prefix indicates full saturation of the benzene ring, while "1,2-benzisoxazole" specifies the fused isoxazole ring system.

The stereochemical configuration is defined by the positions of substituents on the bicyclic system. Crystallographic data confirm a cis relationship between the carboxylic acid group and the isoxazole ring, with the hydrogen atom on the bridgehead carbon (C3a) adopting a specific axial orientation. This configuration minimizes steric strain and optimizes hydrogen bonding between the carboxylic acid proton and the isoxazole oxygen.

Key Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₁NO₃ | |

| Molecular Weight | 169.18 g/mol | |

| SMILES | O=C(O)C1=NOC2CCCCC12 |

Crystallographic Analysis of Bicyclic Framework

X-ray crystallography has provided critical insights into the compound’s solid-state structure. The bicyclic system adopts a chair-like conformation for the saturated benzene ring, with the isoxazole ring fused to the six-membered ring in a cis arrangement.

Key Crystallographic Parameters

The crystal packing reveals undulated sheets stabilized by van der Waals interactions and hydrogen bonds. The carboxylic acid group participates in intramolecular hydrogen bonding, forming a six-membered ring with the isoxazole oxygen. This interaction rigidifies the bicyclic framework and influences solubility.

Comparative Crystallographic Data

Conformational Dynamics in Solution Phase

NMR spectroscopy has elucidated the compound’s conformational behavior in solution. The ¹H NMR spectrum (CDCl₃, 400 MHz) reveals splitting patterns indicative of restricted rotation around the C3a–C7a bond. Key signals include:

- δ 3.89–3.22 ppm : Doublet of doublets (dd) for protons at C3 and C7, consistent with axial-equatorial coupling.

- δ 2.51–1.35 ppm : Multiplets for cyclohexane protons, reflecting rapid chair flipping at room temperature.

¹³C NMR data confirm the carboxylic acid carbonyl at δ 156.1–156.8 ppm and the isoxazole carbon at δ 73.0–73.7 ppm . Dynamic NMR studies suggest a low-energy barrier for ring flipping, enabling rapid interconversion between chair conformers in solution.

Solution-Phase Conformational Features

Comparative Analysis with Related Benzisoxazole Derivatives

The compound’s structural features differ significantly from other benzisoxazole derivatives.

Key Structural Divergences

Reactivity and Functional Group Influence

The carboxylic acid group in this compound enables:

- Salt formation : With bases (e.g., NaOH) to generate carboxylate salts.

- Esterification : Reaction with alcohols (e.g., ethanol) under acidic or catalytic conditions.

- Amide coupling : Formation of amides with amines via carbodiimide activation.

In contrast, ester derivatives exhibit reduced hydrogen-bonding capacity, altering their physicochemical properties.

Properties

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVIZLXGQKBSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188462 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176909-92-5 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176909-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid generally involves:

- Formation of the benzisoxazole ring system via cyclization reactions.

- Introduction of the carboxylic acid group at the 3-position.

- Partial hydrogenation or reduction to achieve the hexahydro (partially saturated) state of the benzisoxazole ring.

Key Synthetic Route

A well-documented method involves the following steps:

Starting Material: A suitable precursor such as a tetrahydrobenzisoxazole derivative or a cyclized intermediate bearing a nitrile or ester group at the 3-position.

-

- Treatment with hydroxylamine hydrochloride in the presence of sulfuric acid at elevated temperatures (around 100°C) for extended periods (e.g., 12 hours) promotes cyclization to form the benzisoxazole ring and hydrolysis of nitrile or ester groups to carboxylic acid.

- This step yields the 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid intermediate.

Alternative Approaches

Oxidation of Halomethyl Precursors:

Some heterocyclic carboxylic acids are prepared by oxidation of halomethyl-substituted heterocycles using oxygen in the presence of transition metal catalysts under alkaline conditions. While this method is more common for quinoxaline derivatives, it may be adapted for benzisoxazole analogs with appropriate halomethyl intermediates.Cyclocondensation Reactions:

Cyclocondensation of ortho-substituted aromatic amines with hydroxylamine derivatives or related reagents can form the benzisoxazole ring, followed by functional group transformations to introduce the carboxylic acid.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

- The cyclization using hydroxylamine hydrochloride in acidic medium is a robust method yielding high purity benzisoxazole carboxylic acids with minimal side products.

- Partial hydrogenation to the hexahydro derivative preserves the carboxylic acid functionality while saturating the heterocyclic ring, which is critical for biological activity modulation.

- Alternative oxidation methods for preparing heterocyclic carboxylic acids provide milder conditions but require careful control to avoid over-oxidation or ring degradation.

- Spectroscopic data (NMR, IR) confirm the successful formation of the benzisoxazole ring and the carboxylic acid group, with characteristic signals for the isoxazole N-O bond and the acid proton.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride Cyclization + Hydrolysis | Hydroxylamine HCl, H2SO4, 100°C, 12h | High yield, straightforward | Requires acidic conditions | ~95% |

| Catalytic Hydrogenation | Pd/C or Raney Ni, H2 gas, mild temp | Selective saturation | Requires catalyst and H2 gas | >90% |

| Oxidation of Halomethyl Precursors | O2, transition metal catalyst, alkaline | Mild oxidation, broad substrate scope | May require precursor synthesis | Moderate |

| Cyclocondensation Routes | Ortho-substituted amines + hydroxylamine derivatives | Versatile for ring formation | Multi-step, may have lower yield | Variable |

Chemical Reactions Analysis

Hydrolysis of Esters to Carboxylic Acid

The carboxylic acid group is introduced via ester hydrolysis . Ethyl 4,5,6,7-hexahydro-benzo[d]isoxazole-3-carboxylate undergoes saponification under basic conditions (e.g., KOH in methanol/water) to yield the title compound .

| Substrate | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl ester derivative | KOH, MeOH/H₂O, reflux | >90% |

Formation of Amides and Imides

The carboxylic acid reacts with amines to form amides or imides , critical for pharmaceutical applications. Activation via thionyl chloride (SOCl₂) or coupling agents like DCC/HOBt precedes nucleophilic substitution .

For instance, reacting with (2R)-N-bornane-10,2-sultam yields chiral imides, confirmed by X-ray crystallography .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Imide formation | DCC, HOBt, DIPEA, dry DMF | Chiral sultam imide | |

| Amide coupling | SOCl₂, RNH₂, base | Substituted benzisoxazolamides |

Functionalization of the Isoxazole Ring

The isoxazole ring participates in Diels-Alder reactions as a dienophile. For example, cycloaddition with electron-deficient dienes forms polycyclic derivatives, though yields depend on steric hindrance .

Biological Derivatization for HDAC Inhibition

The carboxylic acid is modified to hydroxamates (e.g., reacting with hydroxylamine/KOH) to enhance histone deacetylase (HDAC) inhibitory activity. Compound 19 (a hydroxylamine derivative) showed selective inhibition of HDAC-6 (IC₅₀ = 0.1–0.7 μM) .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has shown potential as a scaffold for the development of new pharmaceuticals. Its unique bicyclic structure allows for modifications that can enhance biological activity and target specificity. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.

2. Biodegradable Implants

Recent studies have investigated the use of biodegradable materials in orthopedic implants. The incorporation of 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid into polymer matrices has been explored to create implants that degrade over time while supporting bone healing. This application is particularly relevant in pediatric surgery where the need for subsequent surgeries to remove implants can be avoided .

Material Science

1. Biocompatibility Studies

The biocompatibility of materials used in medical devices is crucial. Research involving this compound has focused on its interaction with biological tissues. Studies have shown favorable immune responses when this compound is used in conjunction with biodegradable metals for implants .

2. Controlled Release Systems

The compound can be utilized in controlled drug delivery systems due to its ability to form stable complexes with various drugs. This property allows for sustained release profiles which are beneficial for therapeutic agents that require prolonged action without frequent dosing .

Environmental Applications

1. Chemical Safety and Regulation

As a chemical entity with potential environmental impact, this compound is subject to regulatory scrutiny regarding its safety and ecological effects. Studies focusing on the degradation pathways and toxicity assessments are essential for understanding its environmental footprint .

Case Studies

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Saturation Level |

|---|---|---|---|---|---|

| 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid | C₈H₉NO₃ | 167.16 | 176909-92-5 | Carboxylic acid, benzisoxazole | Fully saturated bicyclic ring |

| 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid | C₈H₉NO₃ | 167.16 | 90005-77-9 | Carboxylic acid, benzisoxazole | Partially saturated (tetrahydro) |

| 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | C₈H₁₀N₂O₂ | 166.18 | 1008-50-0 | Carboxamide, benzoxazole | Partially saturated (tetrahydro) |

| 3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)benzoic acid | C₁₄H₁₄N₂O₃ | 258.27 | N/A | Carboxylic acid, hexahydroindazolone | Hexahydroindazole core |

| 3a,4,5,6,7,7a-Hexafluoro-3-phenyl-1,2-benzisoxazole | C₁₃H₅NOF₆ | 305.18 | 148318-81-4 | Hexafluorinated, phenyl substituent | Partially fluorinated |

Key Observations:

Saturation Level : The target compound’s fully saturated bicyclic ring distinguishes it from tetrahydro analogs (e.g., 4,5,6,7-tetrahydro derivatives), which have reduced hydrogenation .

Functional Groups : The carboxylic acid group in the target compound contrasts with carboxamide derivatives (e.g., 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide), which exhibit altered solubility and reactivity .

Physicochemical Properties

- Polar Surface Area (PSA) : The carboxamide derivative (CAS: 1008-50-0) has a PSA of 69.12 Ų , compared to ~80–90 Ų for carboxylic acid derivatives, affecting membrane permeability .

- Solubility : The target compound’s carboxylic acid group enhances aqueous solubility relative to fluorinated or phenyl-substituted analogs .

Biological Activity

3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid (CAS No. 176909-92-5) is a bicyclic compound featuring both benzene and isoxazole rings. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 171.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 176909-92-5 |

Synthesis

The synthesis of this compound typically involves cyclization reactions of substituted benzene derivatives with isoxazole precursors under controlled conditions. Common solvents include dichloromethane and toluene at elevated temperatures to optimize yield and purity .

Antimicrobial Activity

Research has indicated that derivatives of benzisoxazole compounds exhibit significant antimicrobial properties. For instance:

- A study demonstrated that benzisoxazole-amino acid conjugates showed improved antimicrobial activity against various microorganisms with minimum inhibitory concentrations (MIC) ranging from 6 to 19 μg/mL .

- Compounds synthesized with electron-withdrawing groups such as fluorine exhibited enhanced antibacterial effects against pathogens like Escherichia coli and Bacillus subtilis .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various studies:

- In vitro assays indicated that certain benzisoxazole derivatives exhibit promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

- The structure–activity relationship (SAR) studies highlighted that modifications on the benzisoxazole ring could significantly impact the compound's efficacy in reducing inflammation .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities or receptor signaling pathways that lead to the observed biological effects.

Study 1: Antimicrobial Efficacy

In a comparative study of various benzisoxazole derivatives:

- Compounds with specific substituents demonstrated significantly lower MIC values against standard bacterial strains compared to conventional antibiotics like ampicillin.

- Notably, compound 28 showed exceptional activity against E. coli, suggesting its potential as a lead compound for further development .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via multi-step cyclization and functionalization. For example, a related hexahydrobenzisoxazole derivative was prepared by refluxing ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate with morpholino-dihydropyridinone in the presence of a base, followed by trifluoroacetic acid treatment to yield the carboxylate ester . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalytic bases (e.g., K₂CO₃ or DBU). Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. How is the structural configuration of this compound validated, particularly its stereochemistry?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in studies of structurally similar hexahydro compounds (e.g., 3-methyl-3a,4,7,7a-tetrahydro-5H-4,7-methanoisoxazolo derivatives) . Complementary techniques include:

- NMR : H and C NMR to assign proton environments and coupling constants (e.g., J-values for axial/equatorial protons in the hexahydro ring) .

- IR Spectroscopy : Confirming carboxylate C=O stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). For carboxylate derivatives, acid-base extraction is effective: acidify the mixture to protonate the carboxylic acid, extract with dichloromethane, and neutralize to precipitate the pure compound .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies for analogous carboxylates recommend storage at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition. LC-MS monitors degradation products, such as ring-opened amines or decarboxylated derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electron density of the isoxazole ring and carboxylate group. Fukui indices identify nucleophilic/electrophilic sites, while transition-state simulations predict activation energies for reactions like esterification or amidation .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related benzisoxazole derivatives?

- Methodological Answer : Meta-analysis of literature (e.g., antimicrobial assays in ) requires normalizing data to account for variables:

- Bacterial strains : Gram-positive vs. Gram-negative (e.g., MIC values for S. aureus vs. E. coli).

- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion.

- Statistical validation : Use ANOVA or t-tests to compare replicate studies.

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) induce stereocontrol during cyclization. For example, a study on hexahydrobenzimidazolium salts used chiral tetrafluoroborate counterions to achieve >90% ee .

Q. What mechanistic insights explain the compound’s role as a synthetic intermediate in heterocyclic chemistry?

- Methodological Answer : The isoxazole ring undergoes [3+2] cycloadditions with nitrile oxides, while the carboxylic acid participates in peptide coupling (e.g., EDC/HOBt). In , the hexahydro core was functionalized via SN2 displacement at the 3-position to introduce pyrazolo-pyridine moieties.

Data Contradiction Analysis Example

Issue : Discrepancies in reported solubility (DMSO vs. aqueous buffer).

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.